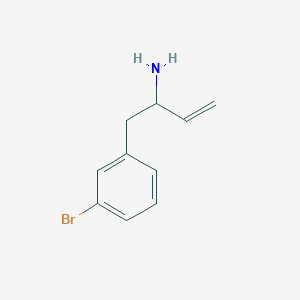

1-(3-Bromophenyl)but-3-en-2-amine

説明

1-(3-Bromophenyl)but-3-en-2-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The empirical formula of this compound is C9H12BrN, and its molecular weight is 214.10 . The structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

Amines like this compound can undergo various reactions. These include reactions with acid chlorides to form amides, and conversion to alkenes via a Hofmann elimination .

科学的研究の応用

Synthesis of Benzimidazoles

1-(3-Bromophenyl)but-3-en-2-amine is a precursor in the synthesis of 1-substituted benzimidazoles through reactions with various primary amines under copper(I) iodide catalysis. This process yields benzimidazoles in moderate to good yields, demonstrating the compound's utility in creating structurally diverse benzimidazoles, which are significant in pharmaceutical chemistry for their biological activities (Lygin & Meijere, 2009).

Amino Phosphonates Synthesis

The compound is also instrumental in the synthesis of α-amino phosphonates. A study showcases the efficiency of butyldimethyl(1-phenylethyl)ammonium bromide as a catalyst for a three-component reaction involving an aldehyde, aromatic amine, and trimethylphosphite. This reaction yields α-amino phosphonates in high yield, emphasizing the role of bromophenyl derivatives in creating functionalized phosphonates, which have applications in medicinal chemistry and as agriculture chemicals (Reddy et al., 2005).

Organic Synthesis Building Block

Investigations into 1-bromo-3-buten-2-one, a related compound, reveal its potential as a building block in organic synthesis. This compound, by reacting with primary amines, produces 5-membered-aza-heterocycles in moderate yields. Although this study doesn't directly involve this compound, it underscores the brominated compounds' versatility in synthesizing heterocyclic compounds, which are crucial frameworks in drug development (Westerlund, Gras, & Carlson, 2001).

Nonlinear Optical Studies

The synthesis and structural characterization of bromophenyl derivatives, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, have been explored for their nonlinear optical properties. These studies, involving X-ray diffraction, FT-IR, UV–Vis, and NMR spectroscopies, along with density functional theory calculations, indicate the stability and intramolecular charge transfer capabilities of such compounds. This implies the potential application of this compound derivatives in the development of materials for nonlinear optics, which are used in laser technology and optical switching (Tamer et al., 2016).

将来の方向性

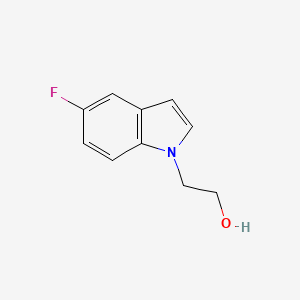

While specific future directions for 1-(3-Bromophenyl)but-3-en-2-amine are not mentioned in the search results, it is noted that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it may be used in future research and development efforts. Additionally, indole derivatives, which are structurally similar to this compound, have been found to have diverse biological activities and are being explored for new therapeutic possibilities .

特性

IUPAC Name |

1-(3-bromophenyl)but-3-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h2-6,10H,1,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHVYRQINAFXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC1=CC(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

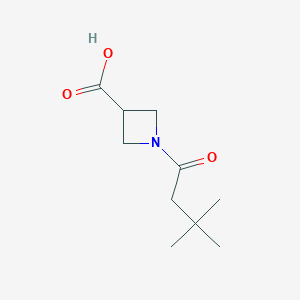

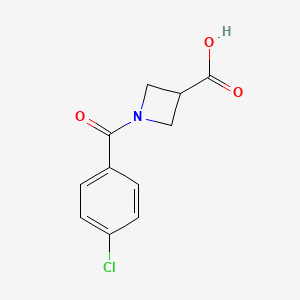

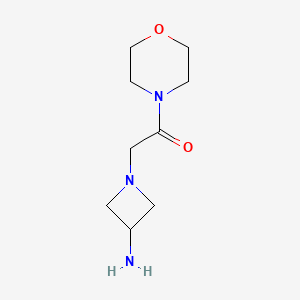

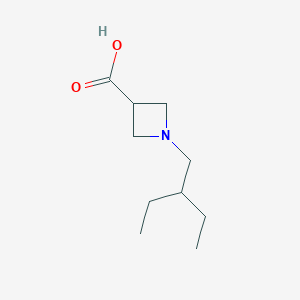

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)

![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)

![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)

![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)

![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)

![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)